4-[(3-Methylpiperidin-1-yl)methyl]aniline
Overview
Description
4-[(3-Methylpiperidin-1-yl)methyl]aniline is an organic compound with the molecular formula C13H20N2 It is a derivative of aniline, where the aniline nitrogen is substituted with a 3-methylpiperidin-1-ylmethyl group
Mechanism of Action
Target of Action
This compound is often used for proteomics research , suggesting it may interact with a variety of proteins or enzymes
Mode of Action
As a biochemical used in proteomics research , it may interact with its targets in a way that modulates their function, leading to changes in cellular processes. More detailed studies are required to elucidate the exact nature of these interactions.
Biochemical Pathways
Given its use in proteomics research , it is likely that it influences multiple pathways, depending on the proteins it interacts with
Result of Action
As a biochemical used in proteomics research , it likely has diverse effects depending on the specific proteins it interacts with and the cellular context. More research is needed to elucidate these effects.
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. For instance, it is recommended to store this compound at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline and 3-methylpiperidine.
N-Alkylation: Aniline undergoes N-alkylation with 3-methylpiperidine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylpiperidin-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(3-Methylpiperidin-1-yl)methyl]aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various biological targets, making them candidates for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperidin-1-yl)methyl]aniline
- 4-[(3,5-Dimethylpiperidin-1-yl)methyl]aniline
- 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline
Uniqueness
4-[(3-Methylpiperidin-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-[(3-methylpiperidin-1-yl)methyl]aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-3-2-8-15(9-11)10-12-4-6-13(14)7-5-12/h4-7,11H,2-3,8-10,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGENRNIJCPZVRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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